endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester
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Overview
Description
endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester: is a bicyclic compound featuring a nitrogen atom within its structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which make it a valuable scaffold for drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester typically involves the reaction of a suitable bicyclic amine with tert-butyl chloroformate under basic conditions. The reaction proceeds through the formation of a carbamate intermediate, which is then isolated and purified.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the nitrogen atom or the bicyclic ring system.
Reduction: Reduction reactions may target the carbamate group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted carbamates or amides are typical products.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine: Medicinal applications include its use as a precursor in the synthesis of drugs targeting neurological disorders and as a scaffold for designing enzyme inhibitors.
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for high-affinity binding to these targets, modulating their activity. The carbamate group can undergo hydrolysis, releasing the active amine, which then exerts its biological effects.
Comparison with Similar Compounds
- endo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride
- 2-Azabicyclo[3.2.1]octane
Uniqueness: The unique structural feature of endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester is its combination of a bicyclic ring system with a carbamate group, which provides distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable scaffold for drug design and synthesis, offering potential advantages in terms of stability, binding affinity, and selectivity.
Biological Activity
Endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester is a bicyclic compound with potential biological activity, particularly in medicinal chemistry. This compound features a unique bicyclic structure that has been explored for various therapeutic applications, including its role as a ligand for biological receptors and its potential as a drug candidate.
Chemical Structure and Properties
The chemical formula for this compound is C11H20N2O2 with a molecular weight of approximately 212.29 g/mol. The presence of the tert-butyl ester group enhances the compound's lipophilicity, which can influence its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its bicyclic structure allows it to mimic natural ligands, potentially leading to modulation of receptor activity.
1. Anticholinergic Activity
Research has indicated that derivatives of 7-azabicyclo[2.2.1]heptane, closely related to the compound , exhibit anticholinergic properties, making them candidates for treating disorders such as overactive bladder and other cholinergic-related conditions . The mechanism typically involves antagonism at muscarinic acetylcholine receptors.
2. Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Compounds similar to endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid have been synthesized and evaluated for their ability to inhibit DPP-4, an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment . These compounds showed promising results in lowering blood glucose levels in preclinical models.
3. Analgesic and Anti-inflammatory Effects
Certain derivatives have been reported to possess analgesic and anti-inflammatory activities, which could be beneficial in managing pain and inflammatory conditions . The proposed mechanism includes modulation of pain pathways and inflammatory mediators.
Case Study 1: DPP-4 Inhibitors
A study focused on synthesizing a series of bicyclic compounds demonstrated that modifications at the 3-position of the bicyclic ring significantly enhanced DPP-4 inhibitory activity compared to traditional inhibitors . The endo configuration was crucial for maintaining optimal binding affinity.
Case Study 2: Anticholinergic Applications
In a clinical trial evaluating the efficacy of anticholinergic drugs derived from azabicyclic structures, patients reported significant improvements in symptoms associated with overactive bladder . The study highlighted the importance of structural modifications in enhancing therapeutic outcomes.
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-1-azabicyclo[2.2.1]heptan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)12-9-7-13-5-4-8(9)6-13/h8-9H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZTZRCJEKIRON-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN2CCC1C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN2CC[C@H]1C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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